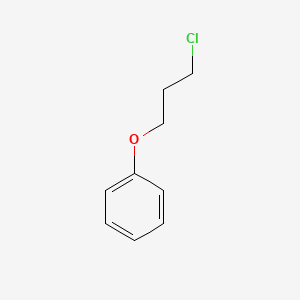

(3-Chloropropoxy)benzene

Description

Overview of Aryloxyalkanes in Modern Organic Chemistry

Aryloxyalkanes, a subset of alkyl aryl ethers, are fundamental structures in modern organic chemistry. scribd.com They are integral components in many pharmaceuticals, agrochemicals, and materials. numberanalytics.com Their utility stems from the stability of the ether bond and the diverse functionalities that can be incorporated into both the aryl and alkyl portions of the molecule. numberanalytics.com This versatility allows for the synthesis of complex molecular architectures. numberanalytics.com Aryloxyalkane derivatives are also valuable as intermediates in a wide range of organic transformations. iucr.org

Academic Relevance of (3-Chloropropoxy)benzene as a Synthetic Intermediate and Model Compound

This compound, with the chemical formula C9H11ClO, is a specific alkyl aryl ether that serves as a valuable synthetic intermediate. ontosight.ai Its structure, featuring a benzene (B151609) ring linked to a 3-chloropropoxy group, provides two reactive sites: the aromatic ring and the alkyl chloride. ontosight.aismolecule.com This dual reactivity allows it to be a precursor for synthesizing a variety of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aismolecule.com For instance, it is used in the production of the antitussive drug aclidinium. cymitquimica.com Furthermore, the presence of both an ether and an alkyl halide functionality makes it a useful model compound for studying reaction mechanisms and the influence of different functional groups on chemical reactivity.

Historical Context of Related Ether Synthesis and Reactivity Studies

The history of ether synthesis is a significant part of the development of organic chemistry. The term "ether" was first used in the late 18th century, and the first ether, diethyl ether, was isolated in 1818. solubilityofthings.com A major breakthrough came in 1850 with Alexander Williamson's development of the Williamson ether synthesis. numberanalytics.comwikipedia.org This reaction, which involves the reaction of an alkoxide with an alkyl halide, became a cornerstone for preparing both symmetrical and asymmetrical ethers and was crucial in proving the structure of ethers. numberanalytics.comwikipedia.org Early methods also included the acid-catalyzed dehydration of alcohols. numberanalytics.comyale.edu These foundational discoveries paved the way for the synthesis of a vast array of ethers, including this compound, and have been refined over the years to improve efficiency and expand their scope. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXLOLRTEJEZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187483 | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3384-04-1 | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3384-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3384-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9RMK5BZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloropropoxy Benzene

Classical Etherification Approaches

The traditional methods for synthesizing (3-Chloropropoxy)benzene predominantly involve the formation of an ether linkage between a phenol (B47542) and a three-carbon chain bearing a chlorine atom.

Williamson Ether Synthesis: Phenol Alkylation with Halopropanes

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely employed for the synthesis of this compound. masterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of a phenoxide ion with a suitable alkyl halide. masterorganicchemistry.com In the case of this compound synthesis, phenol is typically deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic propyl halide. ontosight.ai A common alkylating agent used for this purpose is 1-bromo-3-chloropropane (B140262). prepchem.comresearchgate.netthieme-connect.com The greater reactivity of the bromine atom compared to the chlorine atom allows for selective displacement, leaving the chloro group intact on the propyl chain.

A general representation of this reaction is as follows:

Phenol + Base → Phenoxide ion Phenoxide ion + 1-Bromo-3-chloropropane → this compound + Bromide ion

Optimization of Reaction Conditions and Reagents (e.g., Bases, Solvents)

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and the presence of any catalysts can significantly impact the yield and purity of the final product. numberanalytics.com

Bases: A variety of bases can be used to deprotonate phenol, with potassium carbonate (K₂CO₃) being a frequently employed option. prepchem.comnih.gov Other strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are also effective. numberanalytics.com The strength of the base is a critical factor; it must be strong enough to generate the phenoxide nucleophile without promoting side reactions. For instance, using a very strong base like 50% sodium hydroxide (B78521) (NaOH) could lead to the dehydrohalogenation of 1-bromo-3-chloropropane, an undesirable side reaction. phasetransfercatalysis.com

Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred for the Williamson ether synthesis. prepchem.comnumberanalytics.com These solvents are effective at solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com For example, a reaction using p-chlorophenol, 1-bromo-3-chloropropane, and anhydrous potassium carbonate was successfully carried out in refluxing acetone. prepchem.com

Temperature: The reaction temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they can also lead to an increase in side products. numberanalytics.com A study on the synthesis of a related compound, 1-chloro-4-(3-chloropropoxy)benzene, involved heating the reaction mixture to reflux for 16 hours. prepchem.com

The following table summarizes typical reagents and conditions used in the Williamson ether synthesis for preparing this compound and its derivatives.

| Phenolic Compound | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| p-Chlorophenol | 1-Bromo-3-chloropropane | Anhydrous Potassium Carbonate | Acetone | Reflux | 87% | prepchem.com |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | Potassium Carbonate | DMF | 70°C | 95% | nih.gov |

| 2,4-Dihydroxyacetophenone | 1-Bromo-3-chlorohexane | Potassium Carbonate | Acetone | Heating | Not specified |

Stereochemical Considerations in Propoxy Chain Formation

In the context of synthesizing this compound via the Williamson ether synthesis, the propoxy chain is formed by an S\textsubscript{N}2 reaction. A key characteristic of the S\textsubscript{N}2 mechanism is the inversion of stereochemistry at the electrophilic carbon center if it is chiral. masterorganicchemistry.com However, in the case of using 1-bromo-3-chloropropane as the alkylating agent, the carbon atom undergoing nucleophilic attack (C1, bonded to bromine) is not a stereocenter. Therefore, no new stereocenters are formed during this specific reaction, and stereochemical considerations related to the formation of the propoxy chain itself are not a primary concern. The stereochemistry of the phenoxide, if it were chiral, would remain unaffected as the C-O bond to the ring is not broken. masterorganicchemistry.com

Nucleophilic Substitution Reactions in Benzene (B151609) Derivatives

While the Williamson ether synthesis involves nucleophilic attack on an alkyl halide, an alternative approach is nucleophilic aromatic substitution (S\textsubscript{N}Ar) on a benzene derivative. In this scenario, the benzene ring itself is the electrophile. For this to occur, the benzene ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). libretexts.orgmasterorganicchemistry.com The nucleophile, in this case, would be a chloropropoxide ion.

This method is generally less common for the direct synthesis of this compound because the unsubstituted benzene ring of phenol is not sufficiently electron-poor to undergo nucleophilic aromatic substitution readily. msu.edu However, for specific substituted benzene derivatives, this pathway can be viable. For instance, the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene involves the alkylation of a nitrated phenol derivative, which can be seen as a related process where the phenoxide is formed first.

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods.

Catalytic Methods in this compound Synthesis

Phase-transfer catalysis (PTC) represents an advanced strategy for the synthesis of this compound and its analogues. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). researchgate.netthieme-connect.com Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. researchgate.netthieme-connect.com These catalysts transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. researchgate.net This technique can lead to milder reaction conditions, reduced reaction times, and improved yields. Research has shown that using quaternary ammonium salts in the alkylation of phenols with 1-bromo-3-chloropropane can result in a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane. researchgate.netthieme-connect.com

Another green chemistry approach involves the use of microwave irradiation, which can significantly accelerate reaction rates. Tandem synthesis of alkyl aryl ethers has been developed under microwave irradiation and solvent-free conditions using potassium carbonate as a solid base, aligning with the principles of green chemistry. orgchemres.org

Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous flow processing offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

In a typical flow setup for the Williamson ether synthesis of this compound, a solution of phenol and a base (e.g., sodium hydroxide or potassium hydroxide) would be mixed with a stream of 1-bromo-3-chloropropane in a heated reactor coil. The use of a phase-transfer catalyst is often incorporated to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase.

The benefits of continuous processing are numerous. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, mitigating the risks associated with exothermic reactions and enabling precise temperature control. wiley-vch.de This is a significant improvement over large batch reactors where localized temperature gradients can lead to side reactions and reduced product quality. Furthermore, continuous processing allows for the safe handling of potentially hazardous reagents by minimizing the volume of reactive material at any given time. researchgate.net

The scalability of a continuous flow process is another key advantage. Instead of using larger, more difficult-to-manage reactors, production can be increased by simply running the system for a longer duration or by operating multiple reactors in parallel. beilstein-journals.org This "scaling-out" approach avoids the challenges often encountered when scaling up batch processes. beilstein-journals.org Research on the continuous flow synthesis of other aryl ethers has demonstrated the potential for high throughput and rapid process optimization. rsc.org For instance, microwave-assisted flow synthesis has been shown to dramatically reduce reaction times for Williamson ether syntheses from hours to minutes. researchgate.netsemanticscholar.org

Table 1: Comparison of Batch vs. Continuous Flow Williamson Ether Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hot spots. | Excellent, due to high surface-area-to-volume ratio. wiley-vch.de |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. researchgate.net |

| Scalability | "Scaling-up" can be challenging. | "Scaling-out" by parallelization is straightforward. beilstein-journals.org |

| Reaction Time | Typically several hours. semanticscholar.org | Can be reduced to minutes, especially with microwave assistance. researchgate.netsemanticscholar.org |

| Process Control | Difficult to maintain precise control. | Superior control over temperature, pressure, and mixing. |

| Productivity | Limited by batch size and cycle time. | High throughput achievable through continuous operation. semanticscholar.org |

Principles of Sustainable Synthesis in Ether Formation

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The synthesis of this compound via the Williamson ether synthesis can be significantly improved by applying these principles.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. tamu.edu The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. In the Williamson ether synthesis of this compound from phenol and 1-bromo-3-chloropropane with sodium hydroxide, sodium bromide is formed as a byproduct, which lowers the atom economy.

The Environmental Factor (E-Factor) is another important metric, defined as the mass ratio of waste to the desired product. rsc.org Traditional ether synthesis methods can have high E-Factors due to the use of stoichiometric reagents and solvents that are not recycled. By optimizing reaction conditions and implementing solvent recovery, the E-Factor can be significantly reduced. nih.gov

Safer Solvents and Auxiliaries: A key principle of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. rsc.org While the Williamson ether synthesis often employs organic solvents, research has explored the use of greener alternatives such as water or conducting the reaction under phase-transfer catalysis (PTC) conditions, which can reduce the need for large volumes of organic solvents. rsc.orgfzgxjckxxb.com PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs. fzgxjckxxb.com

Energy Efficiency: Continuous flow processes, particularly those coupled with microwave irradiation, can lead to significant energy savings by reducing reaction times and allowing for more efficient heat transfer. researchgate.netalfa-chemistry.com This minimizes the energy input required per unit of product manufactured.

Waste Prevention: By optimizing reaction conditions to maximize yield and minimize side reactions, the amount of waste generated is inherently reduced. Flow chemistry provides the precise control needed to achieve this optimization. researchgate.net

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Definition | Relevance to this compound Synthesis |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% tamu.edu | Highlights the inherent efficiency of the reaction pathway. |

| E-Factor | Mass of waste / Mass of product rsc.org | Provides a comprehensive measure of the waste generated. |

| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants tamu.edu | Accounts for yield and stoichiometry. |

| Carbon Efficiency | (Amount of carbon in product / Total amount of carbon in reactants) x 100% tamu.edu | Focuses on the efficient use of carbon, a key element in organic synthesis. |

By integrating flow chemistry with the principles of sustainable synthesis, the production of this compound can be made more efficient, safer, and environmentally friendly, aligning with the goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 3 Chloropropoxy Benzene

Nucleophilic Substitution Reactions at the Chloropropyl Moietycymitquimica.combenchchem.com

The chlorine atom on the propyl chain of (3-Chloropropoxy)benzene is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a variety of nucleophiles.

Displacement by Nitrogen-Based Nucleophiles (e.g., Amines, Azides)benchchem.com

Nitrogen-containing nucleophiles, such as amines and azides, readily react with this compound to form new carbon-nitrogen bonds.

Amines: Primary and secondary amines can displace the chloride to yield the corresponding N-substituted phenoxypropylamines. These reactions are fundamental in the synthesis of various biologically active molecules. For instance, the reaction of this compound with piperidine (B6355638) derivatives has been utilized in the preparation of potent histamine-3 receptor inverse agonists. lookchem.com

Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile that reacts with this compound to produce 3-azidopropoxybenzene. masterorganicchemistry.com This reaction is typically carried out using sodium azide in a suitable solvent. The resulting organic azide can then be further transformed, for example, through reduction to a primary amine or by participating in cycloaddition reactions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent | Product | Reference |

| Amine (Piperidine derivative) | 1-(4-piperidinyl)-2-oxobenzimidazolin | 1-(4-(3-phenoxypropyl)piperidin-1-yl)-2-oxobenzimidazolin | google.com |

| Azide | Sodium Azide | 1-azido-3-phenoxypropane | |

| Amine | Primary or secondary amine | N-(3-phenoxypropyl)amine |

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles can also displace the chloride ion, leading to the formation of ethers and esters.

Alcohols/Phenols: In the presence of a base, alcohols or phenols can react with this compound in a Williamson-type ether synthesis to form a new ether linkage. For example, the reaction with a phenol (B47542) would yield a diphenoxypropane derivative.

Carboxylates: Carboxylate anions, derived from carboxylic acids, can act as nucleophiles to form esters. This reaction, known as the Fischer esterification, typically requires an acid catalyst when reacting a carboxylic acid with an alcohol. masterorganicchemistry.comchemguide.co.uk However, in this case, the carboxylate anion directly attacks the electrophilic carbon of the chloropropyl group.

Formation of Carbon-Carbon Bonds via Nucleophilic Attack

The formation of new carbon-carbon bonds can be achieved through the reaction of this compound with carbon nucleophiles. Organometallic reagents, such as Grignard reagents or organocuprates, are commonly employed for this purpose. chemistry.coachillinois.edu These reactions are crucial for extending the carbon chain and synthesizing more complex molecular architectures. For instance, cross-coupling reactions with organometallic reagents can lead to the formation of new carbon-carbon bonds. evitachem.com

Mechanistic Insights into SN1/SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). rsc.org The preferred pathway for this compound depends on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine at the same time as the chloride ion leaves. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the chlorine is on a primary carbon, the SN2 pathway is generally expected to be the dominant mechanism for most nucleophilic substitution reactions of this compound.

SN1 Mechanism: The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. While less likely for a primary halide, under certain conditions, particularly with rearrangements or neighboring group participation, an SN1-type character cannot be entirely ruled out. Studies on similar systems have explored the borderline between SN1 and SN2 mechanisms. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ringcymitquimica.com

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org

Regioselectivity Directing Effects of the Propoxy Group

The (3-chloropropoxy) group attached to the benzene ring acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org

The oxygen atom of the propoxy group has lone pairs of electrons that can be donated into the benzene ring through resonance. ulethbridge.caorganicchemistrytutor.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This electron donation particularly increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. ulethbridge.caorganicchemistrytutor.comlibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, a Friedel-Crafts reaction of this compound would be expected to yield a mixture of ortho- and para-substituted products. cymitquimica.comlibretexts.org The steric hindrance from the propoxy group might slightly favor the formation of the para isomer over the ortho isomer.

Table 2: Directing Effects of the Propoxy Group

| Substituent | Activating/Deactivating | Directing Effect | Reason | Reference |

| -(CH₂)₃Cl | Activating | Ortho, Para | The oxygen atom's lone pairs increase electron density at the ortho and para positions via resonance. | wikipedia.org |

Halogenation and Nitration Studies

The this compound molecule contains a benzene ring activated by the alkoxy substituent. In electrophilic aromatic substitution reactions such as halogenation and nitration, the propoxy group acts as an ortho-, para-directing group, meaning incoming electrophiles will preferentially add at the positions ortho and para to the ether linkage. wikipedia.org

Halogenation: The halogenation of benzene and its derivatives, such as bromination or chlorination, typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org For this compound, this reaction is expected to yield a mixture of 1-bromo-2-(3-chloropropoxy)benzene (B1289108) (ortho product) and 1-bromo-4-(3-chloropropoxy)benzene (B1337964) (para product). The ratio of these isomers is influenced by steric hindrance from the chloropropoxy chain, which may favor the formation of the para isomer.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org The activating nature of the ether group facilitates this reaction. wikipedia.org The nitration of this compound is predicted to produce ortho- and para-nitro isomers. In related substituted ethers, the regioselectivity is well-established. For instance, the nitration of substituted anisoles and other phenol ethers shows a strong preference for substitution at the ortho and para positions. ias.ac.in The steric bulk of the 3-chloropropoxy group can influence the ortho/para ratio, potentially favoring the less sterically hindered para-product, 1-(3-chloropropoxy)-4-nitrobenzene.

Table 1: Predicted Products of Electrophilic Aromatic Substitution This table is based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(3-chloropropoxy)benzene (para); 1-Bromo-2-(3-chloropropoxy)benzene (ortho) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Chloropropoxy)-4-nitrobenzene (para); 1-(3-Chloropropoxy)-2-nitrobenzene (ortho) |

Friedel-Crafts Reactions

The Friedel-Crafts reactions are fundamental C-C bond-forming processes in organic chemistry, involving the alkylation or acylation of an aromatic ring. libretexts.orgmasterorganicchemistry.com These reactions require a strong Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the benzene ring using an acyl halide or anhydride. libretexts.org The reaction of this compound with an acyl chloride like ethanoyl chloride would be expected to yield ortho- and para-acylated products, such as 1-(4-(3-chloropropoxy)phenyl)ethan-1-one. In a related example, 4-(3-chloropropoxy)benzoic acid has been used as the acylating agent in the synthesis of the drug dronedarone, reacting with a complex benzofuran (B130515) derivative in the presence of Eaton's reagent (P₂O₅/MeSO₃H). researchgate.net

Intramolecular Friedel-Crafts Reaction: The 3-chloropropyl side chain of this compound provides the opportunity for intramolecular reactions. Under Friedel-Crafts conditions, the alkyl chain can act as the electrophile, leading to cyclization. For example, treatment with a Lewis acid could promote the formation of a carbocation on the propyl chain, which is then attacked by the activated benzene ring to form a new ring. This pathway is particularly effective for forming five- and six-membered rings. masterorganicchemistry.com The cyclization of this compound would lead to the formation of chromane (B1220400). A related intramolecular acylation can produce chromanone derivatives.

Table 2: Representative Friedel-Crafts Reactions

| Reaction Type | Substrate(s) | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Intermolecular Acylation | 2-(-2-butyl-1-benzofuran-5-yl)-1H-isoindole-1,3(2H)-dione + 4-(3-chloropropoxy)benzoic acid | Eaton's Reagent | Aryl Ketone | researchgate.net |

| Intramolecular Alkylation | 4-phenyl-1-butanol | Phosphoric Acid | Tetralin (6-membered ring) | masterorganicchemistry.com |

| Intramolecular Alkylation | This compound (Predicted) | AlCl₃ | Chromane (6-membered ring) | masterorganicchemistry.com |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can serve as substrates in these transformations, typically after conversion to an organometallic reagent or an aryl halide.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.org This reaction is widely used to synthesize biaryl compounds. wisc.edu For this compound to participate as the aromatic core, it would first need to be halogenated (e.g., to 1-bromo-4-(3-chloropropoxy)benzene) to act as the electrophile, or converted into a boronic acid (e.g., (4-(3-chloropropoxy)phenyl)boronic acid) to act as the nucleophile. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent mixture. nih.govmdpi.com The reaction is valued for its high functional group tolerance and generally mild conditions. researchgate.net

Table 3: General Conditions for Suzuki-Miyaura Coupling This table represents typical conditions for the reaction.

| Component | Example Reagents |

|---|---|

| Aryl Halide | 1-Bromo-4-(3-chloropropoxy)benzene |

| Boronic Acid | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane/H₂O, DMF |

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound, such as 1-iodo-4-(3-chloropropoxy)benzene, would be a suitable substrate to react with various alkenes (e.g., styrene (B11656) or acrylates). The reaction is typically catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand like P(o-tol)₃ and a base such as triethylamine (B128534) (TEA). commonorganicchemistry.com

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is unique in its use of a dual catalytic system, typically a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) with an amine base like triethylamine. organic-chemistry.orgnumberanalytics.com A substrate like 1-bromo-4-(3-chloropropoxy)benzene could be coupled with a terminal alkyne such as phenylacetylene (B144264) to generate an arylalkyne derivative.

Palladium-Catalyzed Arylation Reactions

Beyond the named cross-coupling reactions, palladium catalysis enables direct C-H arylation, a step-economical method for forming C-C bonds without pre-functionalization of the substrate. rsc.org While specific examples involving this compound are not prominent in the literature, the principles of C-H activation could be applied. This could involve the palladium-catalyzed reaction of this compound with an aryl halide, where the catalyst activates a C-H bond on the phenoxy ring (likely at the ortho position due to directing effects) for coupling. scienceopen.com Alternatively, C(sp³)-H bonds on the propyl chain could potentially be targeted for arylation under specific catalytic conditions, although this remains a challenging transformation. nih.gov

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, with its reactive alkyl chloride chain and phenoxy group, makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Chromane Synthesis: One of the most direct cyclization pathways is an intramolecular Williamson ether synthesis, where the phenoxide (generated by deprotonation of the corresponding phenol) displaces the chloride on the propyl chain. More relevant to this compound itself is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid like AlCl₃, the chloropropyl chain can cyclize onto the activated aromatic ring to form the six-membered tetrahydropyran (B127337) ring of the chromane skeleton. masterorganicchemistry.com

Benzoxazine Synthesis: Benzoxazines are six-membered heterocyclic compounds containing both oxygen and nitrogen. ikm.org.my While not formed by a simple intramolecular cyclization of this compound alone, the core structure is related. The synthesis of benzoxazines typically involves the condensation of a phenol, a primary amine, and formaldehyde. google.comnih.gov The (3-chloropropoxy)phenyl moiety could be incorporated into such a synthesis by starting with 4-(3-chloropropoxy)phenol. Furthermore, related structures like 4H-1,2-benzoxazines can be synthesized via the intramolecular cyclization of precursors like methyl 3-aryl-2-nitropropionates, highlighting the diverse routes to oxygen- and nitrogen-containing heterocycles from functionalized aromatic compounds. nih.gov

Table 4: Heterocyclic Systems Derived from this compound Precursors

| Precursor Type | Reaction Type | Heterocyclic Product | Ref. |

|---|---|---|---|

| This compound | Intramolecular Friedel-Crafts Alkylation | Chromane | masterorganicchemistry.com |

| 4-(3-Chloropropoxy)phenol, Amine, Formaldehyde | Mannich-like Condensation | 1,3-Benzoxazine derivative | google.com |

| Methyl 3-aryl-2-nitropropionate | Brønsted Acid-Catalyzed Cyclization | 4H-1,2-Benzoxazine | nih.gov |

Intramolecular Cyclization Pathways

The presence of the aromatic ring and the reactive alkyl chloride group within the same molecule allows for intramolecular cyclization reactions, primarily through electrophilic attack on the benzene ring. These reactions are synthetically valuable for constructing chromane and other related oxygen-containing heterocyclic systems.

A prominent pathway for the intramolecular cyclization of this compound is the Friedel-Crafts alkylation. masterorganicchemistry.com In this reaction, the carbon-chlorine bond is polarized or fully cleaved with the assistance of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an electrophilic carbocation or a highly polarized complex. masterorganicchemistry.comcymitquimica.com This electrophile is positioned to attack the electron-rich benzene ring.

The electrophilic attack can occur at the ortho or para positions relative to the propoxy group. Due to steric hindrance and the directing effect of the alkoxy group, cyclization typically favors the ortho position, leading to the formation of a six-membered ring. This process results in the synthesis of chromane (3,4-dihydro-2H-1-benzopyran). The reaction is influenced by factors such as the choice of catalyst, solvent, and temperature, which can affect the yield and selectivity of the cyclization product. cymitquimica.com While Friedel-Crafts alkylations are common, alternative acid catalysts like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can also be employed to facilitate such cyclizations. masterorganicchemistry.com

| Reaction Type | Catalyst/Reagent | Product | Description |

| Intramolecular Friedel-Crafts Alkylation | Aluminum Chloride (AlCl₃) | Chromane | The Lewis acid promotes the formation of an electrophile from the chloropropyl chain, which then attacks the ortho position of the benzene ring to form a six-membered heterocyclic ring. masterorganicchemistry.comcymitquimica.com |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Chromane | PPA serves as both a catalyst and a dehydrating agent, facilitating the ring closure to form the chromane skeleton. masterorganicchemistry.com |

This table illustrates common conditions for the intramolecular cyclization of this compound to form chromane.

Synthesis of Fused Ring Systems and Spirocompounds

The this compound moiety can serve as a foundational building block for the synthesis of more complex molecular architectures, including fused ring systems and spirocompounds. These syntheses often involve multi-step sequences where the chloropropyl chain is first modified or used to connect to another cyclic precursor before a final ring-closing event.

Fused Ring Systems: Fused ring systems involve two or more rings that share two atoms and a bond. Starting from this compound, one can envision synthetic routes where the terminal chlorine is first displaced by a nucleophile that is part of another ring system or can be transformed into one. For instance, substitution of the chloride with a cyanide group, followed by reduction and subsequent cyclization reactions, can lead to the formation of fused nitrogen-containing heterocycles. researchgate.net

General strategies for creating fused rings, such as the Skraup synthesis of quinolines or the Bischler-Napieralski synthesis of isoquinolines, can be adapted. uomustansiriyah.edu.iq These methods typically involve the cyclization of a substituted aniline (B41778) or phenethylamine (B48288) derivative, respectively. This compound can be chemically modified to generate such precursors, which then undergo acid-catalyzed cyclization and dehydration/aromatization to yield the desired fused aromatic system. uomustansiriyah.edu.iq

Spirocompounds: Spirocompounds are characterized by two rings connected through a single common atom. wikipedia.org The synthesis of spirocycles from this compound requires creating a quaternary spiro-center. This can be achieved by using the chloropropyl chain as a dialkylating agent for a highly activated carbon atom in another cyclic molecule. wikipedia.org For example, a cyclic ketone or a β-dicarbonyl compound could be deprotonated to form a nucleophilic enolate, which then participates in a tandem or sequential alkylation with a derivative of this compound where a second electrophilic site has been introduced.

More advanced strategies, such as tandem reactions involving Michael additions followed by intramolecular alkylation, can also be employed to construct spiro-oxindoles and other medicinally relevant spirocyclic frameworks. rsc.orgbeilstein-journals.org A unique approach involves the intramolecular cyclization of Ugi reaction adducts, derived from precursors containing the chloropropyl moiety, to generate spiro-β-lactam-pyrroloquinoline scaffolds. researchgate.net

Radical Reactions and Reductive Transformations

Beyond ionic pathways, the carbon-chlorine bond in this compound is susceptible to transformations involving radical intermediates, particularly through homolytic cleavage and reductive processes.

Homolytic Cleavage of the Carbon-Chlorine Bond

Homolytic cleavage, or homolysis, of the carbon-chlorine bond involves the symmetrical breaking of the bond, where each atom retains one of the bonding electrons. unacademy.com This process generates a carbon-centered radical (the 3-phenoxypropyl radical) and a chlorine radical. The energy required to initiate this cleavage can be supplied by heat or ultraviolet (UV) light. libretexts.orgaakash.ac.in

Cl-CH₂CH₂CH₂-O-Ph → •CH₂CH₂CH₂-O-Ph + Cl•

The C-Cl bond is weaker than C-H or C-C bonds, making it a preferential site for homolysis under appropriate conditions. The formation of these radical species is the initiation step for various radical chain reactions, such as radical polymerization or addition to alkenes. unacademy.com The stability of the resulting carbon radical influences the ease of cleavage. In this case, it is a primary alkyl radical, which is relatively reactive and will readily participate in subsequent propagation steps. The presence of radical initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides, can facilitate homolysis at lower temperatures. aakash.ac.inuchicago.edu

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. epa.gov This transformation is crucial for the removal of halogenated organic compounds from the environment and is a useful synthetic tool for de-functionalization.

For this compound, reductive dehalogenation converts it to propoxybenzene. This can be achieved using various methodologies:

Tin-Based Reagents: A classic and highly effective method for reductive dehalogenation involves the use of organotin hydrides, most commonly tri-n-butyltin hydride (n-Bu₃SnH), in a radical chain reaction. uchicago.edulibretexts.org The reaction is typically initiated with AIBN. The tri-n-butyltin radical (n-Bu₃Sn•) abstracts the chlorine atom from this compound to form the 3-phenoxypropyl radical. This radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the dehalogenated product (propoxybenzene) and regenerating the tin radical to continue the chain. libretexts.org

Biological/Microbial Dehalogenation: Certain anaerobic microorganisms are capable of carrying out reductive dehalogenation on chlorinated aromatic compounds. epa.govnih.gov While much of the research focuses on aryl chlorides, similar enzymatic machinery can act on alkyl halides. In these biological pathways, the chlorinated compound acts as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom derived from water or other proton donors in the cellular environment. epa.govnih.gov

| Methodology | Reagents/Conditions | Mechanism | Product |

| Tin Hydride Reduction | n-Bu₃SnH, AIBN (initiator), Benzene (solvent), Heat (80-110 °C) | Free radical chain reaction | Propoxybenzene |

| Microbial Reduction | Anaerobic bacteria (e.g., from soil or aquifers) | Enzymatic reductive dechlorination | Propoxybenzene |

This table summarizes key methodologies for the reductive dehalogenation of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (3-Chloropropoxy)benzene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, multi-dimensional NMR techniques are essential for unambiguous structural assignment. ku.eduuobasrah.edu.iq For this compound, techniques such as COSY, HSQC, and HMBC are employed to confirm the connectivity of the atoms. youtube.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propoxy chain. The aromatic protons typically appear in the δ 6.8–7.5 ppm range. The protons on the carbon adjacent to the oxygen (O-CH₂) are expected to be the most deshielded of the chain, followed by the protons on the carbon bearing the chlorine (CH₂-Cl), and finally the central methylene (B1212753) group (CH₂).

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the oxygen-linked carbon (C-O) being the most downfield in the aromatic region (around 150–160 ppm), and the aliphatic carbons. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups in the propoxy chain (e.g., between the protons of O-CH₂ and -CH₂-CH₂Cl, and between the protons of -CH₂-CH₂Cl and CH₂-Cl). It would also show correlations between adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). uvic.ca It allows for the definitive assignment of each proton signal to its attached carbon. For example, the proton signal for the O-CH₂ group will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

A correlation from the O-CH₂ protons to the aromatic carbon C1 (the carbon directly bonded to the ether oxygen), confirming the ether linkage.

Correlations between the protons of one methylene group and the carbons of the adjacent methylene groups, confirming the structure of the propoxy chain.

Correlations from the aromatic protons to their neighboring carbons within the ring.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

|---|---|---|---|---|

| C1' | Ar-C-O | - | ~158-160 | H2', H6', H1" |

| C2'/C6' | Ar-C-H | ~6.8-7.0 | ~114-116 | C1', C3'/C5', C4' |

| C3'/C5' | Ar-C-H | ~7.2-7.4 | ~129-130 | C1', C2'/C6', C4' |

| C4' | Ar-C-H | ~6.9-7.1 | ~120-122 | C2'/C6', C3'/C5' |

| C1" (O-CH₂) | Aliphatic | ~4.1 | ~66-68 | C1', C2" |

| C2" (-CH₂-) | Aliphatic | ~2.2 | ~31-33 | C1", C3" |

| C3" (CH₂-Cl) | Aliphatic | ~3.7 | ~41-43 | C2" |

Conformational Analysis of the Propoxy Chain using Variable Temperature NMR

The flexible three-carbon propoxy chain of this compound can adopt various conformations due to rotation around its C-C and C-O single bonds. At room temperature, the rate of this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the methylene protons.

Variable Temperature (VT) NMR spectroscopy is a powerful method for studying such dynamic processes. unibas.it By lowering the temperature, the rate of conformational interconversion can be slowed down. If the temperature is lowered sufficiently to a point where the interconversion becomes slow on the NMR timescale, the signals for the individual, distinct conformers may be observed. This can lead to the broadening and eventual splitting of the methylene proton signals into more complex patterns as the molecule freezes into its lowest energy conformation(s). unibas.it Analysis of the NMR spectra at different temperatures can provide thermodynamic data, such as the free energy of activation (ΔG‡) for bond rotation, and information about the relative populations of different stable conformers. unibas.it For the propoxy chain, this analysis would reveal the preferred dihedral angles and the energetic barriers between different staggered conformations (gauche and anti).

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. acanthusresearch.com Unlike many other analytical techniques, the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification without the need for compound-specific response factors. acanthusresearch.comemerypharma.com

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (that has non-overlapping peaks) in a deuterated solvent. emerypharma.com By comparing the integrals of specific, well-resolved signals from this compound (e.g., the O-CH₂ triplet) with the integral of a known signal from the standard, the absolute purity of the analyte can be calculated using a specific formula. emerypharma.com

Furthermore, qNMR is an excellent tool for in-situ reaction monitoring. rptu.de For reactions involving this compound, such as its synthesis via Williamson ether synthesis or its use in nucleophilic substitution reactions, ¹H NMR spectra can be acquired at various time points. By integrating the signals corresponding to the starting material and the product(s), the reaction progress, conversion rates, and the formation of any intermediates or byproducts can be accurately tracked over time. eurl-pesticides.eu This provides valuable kinetic data and insights into the reaction mechanism. rptu.de

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within a molecule. elsevier.com These two techniques are often complementary; a molecular vibration that is strong in the IR spectrum is often weak in the Raman spectrum, and vice versa. spectroscopyonline.com

Characteristic Absorption Band Assignments for Functional Groups

The FT-IR and Raman spectra of this compound are characterized by vibrations corresponding to its constituent parts: the substituted benzene ring, the ether linkage, the alkyl chain, and the carbon-chlorine bond. uobasrah.edu.iq

Aromatic Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. vscht.cz

C=C stretching: The characteristic stretching of the carbon-carbon double bonds in the benzene ring results in two or more sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pubspecac.com

C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 730-770 cm⁻¹ and 690-710 cm⁻¹.

Ether Linkage Vibrations:

C-O-C stretching: The most characteristic vibration for the ether group is the asymmetric C-O-C stretch, which gives rise to a strong, prominent band in the FT-IR spectrum, typically between 1200 cm⁻¹ and 1260 cm⁻¹ for aryl-alkyl ethers. A symmetric stretching band may also be observed.

Alkyl Chain Vibrations:

C-H stretching: The sp³ C-H stretching vibrations of the propoxy chain appear below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. pressbooks.pub

C-H bending: Methylene (CH₂) scissoring and rocking vibrations occur in the 1440-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Carbon-Chlorine Vibration:

C-Cl stretching: The C-Cl stretching vibration gives a moderate to strong band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. This band can be intense in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3030 - 3100 | Medium | Strong |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 2960 | Medium-Strong | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1260 | Strong | Weak |

| C-H Out-of-Plane Bend | Monosubstituted Benzene | 690 - 770 | Strong | Weak |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong | Strong |

Investigation of Intermolecular Interactions via Vibrational Modes

In the condensed phase (liquid or solid), molecules of this compound are subject to intermolecular interactions, such as van der Waals forces and potential π-π stacking between the benzene rings. These interactions can influence the vibrational modes of the molecule. acenet.edu

By comparing the gas-phase spectrum with the liquid or solid-state spectra, or by studying the spectra in different solvents, shifts in the positions and changes in the shapes of vibrational bands can be observed. acenet.edu For instance, the formation of weak intermolecular hydrogen bonds or other dipole-dipole interactions could cause a broadening and shifting of the C-O-C or aromatic C-H stretching bands. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to intermolecular vibrations, such as the collective motions of molecules within a crystal lattice. unige.ch Analyzing these modes can provide valuable information about the packing and strength of intermolecular forces in the solid state. unige.ch

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds. It provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into molecular structure through the analysis of fragmentation patterns.

HRMS determines the mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₉H₁₁ClO. nih.govontosight.ai The exact mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O), is a distinct value that serves as a primary identifier in analysis.

The monoisotopic mass of this compound has been computed to be 170.0498427 Da. nih.gov This value is fundamental for its identification in complex mixtures, such as environmental samples or reaction products, where it can be selectively detected and quantified.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO | nih.gov |

| Monoisotopic Mass | 170.0498427 Da | nih.gov |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can fragment into smaller, charged species. The pattern of these fragments is predictable and serves as a molecular fingerprint, providing definitive structural confirmation. The fragmentation of this compound is governed by the chemical properties of its aryl ether and alkyl halide functional groups. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a common point of cleavage. miamioh.edu For this compound, this can lead to the formation of a stable phenoxy radical and a chloropropoxy cation, or more commonly, the generation of a stable phenoxy cation [C₆H₅O]⁺ at a mass-to-charge ratio (m/z) of 93 following the loss of the chloropropyl radical.

Aromatic Ring Fragmentation: A highly characteristic fragment for phenyl-containing compounds is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by cleavage of the C-O bond. docbrown.info The presence of this ion is a strong indicator of the benzene ring structure. docbrown.info

Alkyl Chain Fragmentation: The chloropropyl chain can undergo fragmentation. This includes the loss of a chlorine radical (M-35/37) or hydrogen chloride (M-36). Cleavage can also occur along the propyl chain, leading to the loss of neutral molecules like ethene.

Rearrangement Reactions: Processes like the McLafferty rearrangement can occur, although they are more common in compounds with longer alkyl chains and specific hydrogen arrangements.

The analysis of these daughter ions and their relative abundances allows for a comprehensive structural elucidation of the molecule. tutorchase.com

X-ray Crystallography of this compound Derivatives and Related Compounds

While this compound is a liquid at room temperature, X-ray crystallography studies of its solid derivatives provide invaluable information about molecular conformation, packing in the solid state, and the nature of intermolecular forces that would be relevant to the parent compound.

The crystal structures of derivatives reveal how the (3-chloropropoxy)phenyl moiety arranges itself in a crystalline lattice. The conformation is a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.

In the case of 1,4-Bisthis compound , the molecule possesses a center of inversion located at the centroid of the benzene ring. iucr.org It crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one-half of the molecule, confirming its centrosymmetric nature in the solid state. iucr.org

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (B13963133) adopts a triclinic lattice (space group P1) with two independent molecules in the asymmetric unit. The benzene rings of these two molecules are oriented at a significant dihedral angle of 88.50 (3)° to each other. vulcanchem.comresearchgate.net

Table 2: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 1,4-Bisthis compound | C₁₂H₁₆Cl₂O₂ | Monoclinic | P2₁/c | iucr.org |

| 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone | C₁₁H₁₃ClO₃ | Orthorhombic | P2₁2₁2₁ |

C-H···π Interactions: In the crystal structure of 1,4-Bisthis compound, intermolecular C-H···π interactions are explicitly identified as a key stabilizing force. iucr.org These interactions occur between the hydrogen atoms of the chloropropoxy chain of one molecule and the π-system of the benzene ring of a neighboring molecule. Similar interactions are observed in the crystal lattices of other aromatic derivatives and play a significant role in their packing. researchgate.netrsc.org

Hydrogen Bonding: In derivatives with appropriate functional groups, hydrogen bonding is a primary structure-directing force. chemrxiv.org In methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, intramolecular N–H···O hydrogen bonds create stable six-membered rings. vulcanchem.comresearchgate.net Furthermore, intermolecular N–H···O hydrogen bonds link the molecules into chains along the crystallographic a-axis, demonstrating a hierarchical organization of interactions. researchgate.net Similarly, the structure of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is stabilized by intramolecular hydrogen bonds between the hydroxyl and carbonyl groups.

Other Interactions: In chloro-substituted compounds, interactions involving the chlorine atom can also contribute to crystal packing, alongside standard van der Waals forces. mdpi.com

Substituents on the benzene ring or modifications to the side chain profoundly influence the resulting crystal structure by altering molecular symmetry, shape, and the types of possible intermolecular interactions. rsc.orgrsc.orgmdpi.com

The introduction of functional groups capable of strong hydrogen bonding, such as hydroxyl or amino groups, typically leads to highly directional and predictable packing motifs. iosrjournals.org For example, the crystal structure of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate is dominated by a network of N-H···O hydrogen bonds, which dictate the formation of molecular chains. vulcanchem.comresearchgate.net This contrasts with the structure of 1,4-Bisthis compound, which lacks strong hydrogen bond donors and whose packing is therefore more reliant on weaker C-H···π and van der Waals interactions. iucr.org

The steric bulk of substituents also plays a critical role. rsc.org Larger groups can prevent close packing or force specific molecular orientations to minimize steric repulsion, leading to less dense crystal structures or different polymorphic forms. The interplay between the electronic effects of substituents and their steric demands ultimately determines the final, most thermodynamically stable crystal lattice. chemrxiv.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular geometry.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost.

A typical DFT study on (3-Chloropropoxy)benzene would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing key information such as bond lengths, bond angles, and dihedral angles. Once the optimized geometry is found, various molecular properties can be calculated, including:

Dipole Moment: Indicates the polarity of the molecule.

Molecular Electrostatic Potential (MEP): Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Vibrational Frequencies: Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and represents the type of data that would be generated from a DFT calculation. Actual values are not available in the literature.

| Property | Calculated Value (Example) |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| C-O Bond Length | 1.37 Å |

| C-Cl Bond Length | 1.80 Å |

| O-C-C-C Dihedral Angle | Z Degrees |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a better electron-donating ability (more nucleophilic).

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level indicates a better electron-accepting ability (more electrophilic).

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring, while the LUMO might be associated with the antibonding orbitals of the C-Cl bond or the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 eV | Localized on the π-system of the benzene ring |

| LUMO | -0.5 eV | Localized on the σ* orbital of the C-Cl bond |

| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the chloropropoxy side chain means that this compound can exist in multiple conformations, or spatial arrangements of atoms.

To identify the most stable conformers, a computational technique called a torsional scan (or potential energy surface scan) would be performed. This involves systematically rotating one or more dihedral angles (the angles that define the rotation around a bond) and calculating the energy at each step. For the chloropropoxy chain, key dihedral angles would include C(aromatic)-O-C1-C2 and O-C1-C2-C3. The results of the scan would reveal energy minima, corresponding to stable conformers (e.g., anti, gauche), and energy maxima, corresponding to transition states between conformers.

The relative stability of different conformers is governed by a balance of electronic and steric effects. In this compound, there are no classic hydrogen bond donors, so intramolecular hydrogen bonding is not a factor. However, steric hindrance between the bulky chlorine atom, the benzene ring, and the hydrogen atoms on the propyl chain would play a significant role. The most stable conformers would be those that minimize these unfavorable steric interactions, likely adopting an extended, staggered arrangement.

Reaction Mechanism Modeling

Computational chemistry is invaluable for modeling reaction mechanisms, allowing for the study of transition states and intermediates that are often too transient to be observed experimentally. For this compound, a key reaction would be nucleophilic substitution at the carbon atom bonded to the chlorine.

A computational study could model the reaction pathway of this compound with a nucleophile (e.g., hydroxide (B78521), cyanide). By calculating the energies of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This provides insight into the reaction rate and mechanism (e.g., SN1 vs. SN2). Such models would confirm that the reaction proceeds via an SN2 pathway, typical for primary alkyl halides.

Transition State Characterization and Activation Energy Calculations

A critical point on the reaction coordinate is the transition state, which is the highest energy structure along the lowest energy path between reactants and products. Characterizing the transition state is fundamental to understanding the kinetics of a reaction. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the geometry and energy of the transition state and the reactants are calculated, the activation energy (Ea) can be determined as the difference between their energies. This value is a theoretical prediction of the energy barrier that must be overcome for the reaction to occur. For this compound, calculating the activation energy for reactions such as ether cleavage or nucleophilic substitution would provide valuable insights into its reactivity under different conditions.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. This is typically done by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts are then obtained by referencing these calculated shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the chemical shift for each unique hydrogen and carbon atom in the molecule. These predicted values could then be compared to experimental spectra to confirm the structure or to help assign the peaks in a complex spectrum.

Theoretical Vibrational Spectra Calculation

Theoretical calculations can also predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. The intensities of the IR peaks are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

A theoretical vibrational spectrum for this compound would provide a predicted pattern of absorption bands. This can be invaluable for interpreting an experimental IR or Raman spectrum, allowing for the assignment of specific peaks to particular vibrational modes of the molecule, such as C-H stretches, C-O-C ether stretches, or the C-Cl stretch.

Applications in Advanced Organic Synthesis and Material Science

(3-Chloropropoxy)benzene as a Key Building Block in Complex Molecule Synthesis

The dual reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of intricate molecular frameworks. The terminal chlorine atom on the propoxy chain serves as a reactive site for nucleophilic substitution, while the phenoxy group can act as a stable structural element or a precursor for further functionalization.

Precursor for Advanced Polymer Synthesis (e.g., PEEKs, functional polymers)

While direct literature evidence for the use of this compound in the synthesis of Poly(etheretherketone) (PEEK) is scarce, its structure suggests a potential role as a comonomer or a chain-modifying agent. PEEK is typically synthesized via nucleophilic aromatic substitution, involving the reaction of a bisphenol with a dihalobenzophenone. researchgate.netgoogle.com

In the realm of functional polymers, this compound could be utilized to introduce phenoxypropyl side chains onto a polymer backbone. This can be achieved by reacting the polymer's functional groups (e.g., hydroxyl or amino groups) with this compound. Such modifications can alter the polymer's physical and chemical properties, such as solubility, thermal stability, and refractive index. The general principle of polymer functionalization is a widely employed strategy to tailor material properties for specific applications. mdpi.com

Table 1: Potential Role of this compound in Polymer Synthesis

| Polymer Type | Potential Role of this compound | Resulting Functional Group | Potential Impact on Polymer Properties |

|---|---|---|---|

| Poly(etheretherketone) (PEEK) | Comonomer or end-capping agent | Phenoxypropoxy linkage | Modification of flexibility and processability |

Intermediate in the Synthesis of Pigments and Dyes (e.g., diketopyrrolopyrrole derivatives)

Diketopyrrolopyrrole (DPP) pigments and dyes are a class of high-performance organic colorants with excellent light and heat stability. mdpi.comnih.gov The synthesis of DPP derivatives often involves the introduction of various substituents to tune their optical and electronic properties. researchgate.net Halogenoalkoxybenzenes are known to be useful intermediates in the synthesis of DPP derivatives. nih.gov

This compound could be used to introduce a phenoxypropoxy group onto the DPP core, either at the nitrogen atoms of the pyrrole (B145914) rings or on the flanking phenyl groups. This would be achieved through a nucleophilic substitution reaction where a deprotonated DPP derivative displaces the chloride from this compound. The introduction of this flexible ether linkage could influence the solubility and solid-state packing of the DPP molecules, thereby affecting their color and fluorescence properties.

Scaffold for Ligand and Catalyst Development

The development of novel ligands and catalysts is crucial for advancing chemical synthesis. The structure of this compound allows for its use as a scaffold to build more complex ligand architectures. The terminal chloro group can be readily displaced by various nucleophiles, such as amines, phosphines, or thiols, to introduce coordinating atoms. The phenoxy group can also be modified, for instance, through electrophilic aromatic substitution, to further tune the ligand's steric and electronic properties. While specific examples involving this compound are not prominent in the literature, the principles of ligand synthesis often rely on such versatile building blocks. researchgate.net

Role in the Synthesis of Speciality Chemicals and Agro-chemicals

The incorporation of ether linkages is a common strategy in the design of specialty chemicals and agrochemicals to enhance their biological activity and modify their physical properties. nih.govacs.org The phenoxypropyl moiety derived from this compound can be introduced into various molecular skeletons to create new derivatives with potentially useful properties. For instance, in the field of agrochemicals, the introduction of a phenoxypropoxy group could influence the compound's lipophilicity, which is a key factor in its uptake and transport within a plant or insect.

Preparation of Functionalized Materials

The reactivity of the chloropropyl group in this compound makes it a suitable candidate for the preparation of functionalized materials through grafting or surface modification. For example, it could be used to modify the surface of silica (B1680970) or other metal oxides to create stationary phases for chromatography or to alter the surface properties of materials for improved compatibility in composites.

Environmental Fate and Degradation Studies Academic Focus

Photolytic Degradation Mechanisms

The absorption of ultraviolet (UV) radiation can induce photochemical reactions, leading to the transformation of organic compounds. For (3-Chloropropoxy)benzene, the phenyl ether portion of the molecule is the primary chromophore that absorbs environmental UV light.